The synthesis of LY285434 involves several key steps that can be optimized for yield and purity. The primary synthetic route includes:
LY285434 undergoes various chemical reactions during its metabolism and in synthetic processes:
The major metabolites include ID14283 and ID20219, which are formed through hydroxylation and other modifications.
The mechanism of action of LY285434 involves:
This multi-receptor activity distinguishes LY285434 from other antipsychotics and contributes to its effectiveness in treating both schizophrenia and bipolar disorder.
LY285434 exhibits several important physical and chemical properties:
These properties are critical for its formulation in pharmaceutical preparations.
LY285434 has a wide range of applications in scientific research and clinical settings:
LY285434 (CAS 159748-08-0) is a selective angiotensin II receptor antagonist investigated for its potential in modulating the renin-angiotensin-aldosterone system (RAAS). As a member of the "sartan" class, it shares core structural features with established agents like valsartan but exhibits distinct molecular modifications that influence its receptor binding and selectivity. Research focuses on its mechanism as an AT1 receptor blocker, positioning it as a candidate for cardiovascular and metabolic disorders, though clinical applications remain exploratory [2] [3].
LY285434 emerged during the 1990s–2000s, a period marked by intensive development of biphenyl tetrazole compounds targeting hypertension. Its synthesis (MedChemExpress HY-U00202) was disclosed alongside analogs probing structure-activity relationships in angiotensin II inhibition. Key milestones include:
Table 1: Key Chemical Properties of LY285434
Property | Value | |
---|---|---|
CAS Number | 159748-08-0 | |
Molecular Formula | C23H25N5O2 | |
Molecular Weight | 403.48 g/mol | |
Key Structural Features | Biphenyl-tetrazole, heptanoic acid linker, triazole ring | |
Primary Target | Angiotensin II type 1 (AT1) receptor | [2] |
LY285434 belongs to a structural continuum of sartans characterized by biphenyl tetrazole motifs but diverges through unique modifications:
Table 2: Structural Comparison with Analogous Angiotensin II Antagonists
Compound | Core Heterocycle | Linker Structure | Binding Affinity (AT1) | |
---|---|---|---|---|
LY285434 | Triazole | -(CH2)6COOH | Not fully characterized (research phase) | |
Valsartan | Tetrazole-imidazole | -CO-NH-CH(COOH)-(CH2)2- | High (IC50 ~2 nM) | |
Losartan | Imidazole | -CH2-imidazole | Moderate (IC50 ~20 nM) | [1] [5] [6] |
Functionally, LY285434’s design balances steric bulk and polarity. The elongated alkyl chain may reduce renal clearance compared to candesartan, while the carboxylate enables salt formation for solubility tuning—a strategy seen in prodrugs like candesartan cilexetil [5] [6]. However, its functional synergy with natriuretic peptides or statins (as in WO2007051007A2) remains unexplored, distinguishing it from combination agents like sacubitril/valsartan [4].
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9